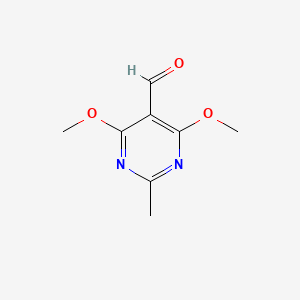

4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde

Description

4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde is a substituted pyrimidine derivative characterized by methoxy (-OCH₃) groups at positions 4 and 6, a methyl (-CH₃) group at position 2, and a carbaldehyde (-CHO) functional group at position 3. Pyrimidines with such substitutions are pivotal in medicinal and materials chemistry due to their structural versatility. The methoxy groups enhance solubility in polar solvents compared to halogenated analogs, while the carbaldehyde group enables nucleophilic additions, making it a valuable intermediate in synthesizing heterocyclic compounds .

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

4,6-dimethoxy-2-methylpyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C8H10N2O3/c1-5-9-7(12-2)6(4-11)8(10-5)13-3/h4H,1-3H3 |

InChI Key |

YDYGOXJVGCZUGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=N1)OC)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction leads to the formation of the pyrimidine ring with the desired substituents.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions, such as temperature control and solvent selection, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: 4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid.

Reduction: 4,6-Dimethoxy-2-methylpyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The methoxy and aldehyde groups play a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Key Comparisons:

Insights:

- Electron-Donating vs. Withdrawing Groups: Methoxy groups in the target compound improve solubility in polar solvents (e.g., DMSO, ethanol) compared to chloro analogs, which are more lipophilic .

- Functional Group Reactivity: The carbaldehyde group at position 5 enables condensation reactions (e.g., with amines to form Schiff bases), contrasting with nitrile or carboxylic acid derivatives in analogs .

Crystallographic and Thermodynamic Comparisons

Crystal Packing and Planarity:

- 4,6-Dichloro-5-methoxypyrimidine exhibits near-planarity (r.m.s. deviation = 0.013 Å) except for the methoxy group, which deviates by 1.082 Å. Short Cl–N contacts (3.094–3.100 Å) stabilize its 3D framework .

Thermodynamic Data (Inferred):

- Chlorinated analogs like 4,6-dichloropyrimidine-5-carbaldehyde are used in synthesizing thienopyrimidines, where chloro groups facilitate nucleophilic aromatic substitution. Methoxy groups in the target compound may require harsher conditions for similar reactions due to reduced electrophilicity .

Biological Activity

4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its application in medicinal chemistry.

- Molecular Formula : C9H10N2O3

- Molecular Weight : 182.19 g/mol

- IUPAC Name : 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde

Biological Activity Overview

Research indicates that compounds within the pyrimidine class, including 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde, exhibit a range of biological activities:

- Antimicrobial Activity : Pyrimidine derivatives have been reported to possess significant antimicrobial properties against various pathogens.

- Anticancer Properties : Recent studies suggest that this compound may inhibit cancer cell proliferation, particularly in specific types of cancer cells.

- Anti-inflammatory Effects : Pyrimidines are also being investigated for their ability to modulate inflammatory responses.

The mechanisms through which 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to reduced proliferation in cancer cells.

- Redox Modulation : It may affect the redox state within cells, influencing signaling pathways associated with cell survival and apoptosis.

Anticancer Activity

A study assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde exhibited significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of approximately 15 µM and 20 µM respectively (Table 1).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde | MCF-7 | 15 |

| A549 | 20 |

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Pharmacological Implications

The diverse biological activities of 4,6-Dimethoxy-2-methylpyrimidine-5-carbaldehyde suggest its potential as a lead compound in drug discovery. Its ability to inhibit cancer cell growth while also displaying antimicrobial properties positions it as a candidate for further development in pharmacotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.